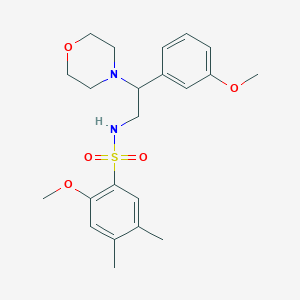

2-methoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4,5-dimethylbenzenesulfonamide

Description

The compound 2-methoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by:

- A 4,5-dimethylbenzenesulfonamide core substituted with a methoxy group at position 2.

- An N-linked 2-(3-methoxyphenyl)-2-morpholinoethyl side chain, introducing both aromatic (3-methoxyphenyl) and heterocyclic (morpholino) functionalities.

The morpholinoethyl group may enhance solubility or modulate pharmacokinetics, while the methoxyphenyl moiety could contribute to binding affinity via π-π interactions .

Properties

IUPAC Name |

2-methoxy-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O5S/c1-16-12-21(28-4)22(13-17(16)2)30(25,26)23-15-20(24-8-10-29-11-9-24)18-6-5-7-19(14-18)27-3/h5-7,12-14,20,23H,8-11,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKZKXUJOKZPMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4,5-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific compound, examining its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 372.47 g/mol

The compound features a sulfonamide group, which is critical for its biological activity. The presence of methoxy and morpholino groups contributes to its lipophilicity and ability to penetrate biological membranes.

Antimicrobial Activity

Sulfonamides have historically been recognized for their antimicrobial properties. In vitro studies have demonstrated that similar compounds exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, a related sulfonamide was shown to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .

Anti-Cancer Potential

Recent studies have indicated that sulfonamide derivatives possess anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. For example, the compound's structure suggests potential interactions with targets such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both critical in tumor growth and metastasis .

Anti-Inflammatory Effects

Sulfonamides are also noted for their anti-inflammatory properties. Research indicates that they can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases . This property may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies

-

In Vitro Efficacy Against Cancer Cell Lines :

A study evaluated the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines. The results showed that the compound significantly reduced cell viability in breast and colon cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics . -

Antibacterial Activity Assessment :

Another study focused on assessing the antibacterial efficacy of related sulfonamides against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to traditional antibiotics, suggesting its potential as an alternative treatment option . -

Anti-Inflammatory Mechanism Exploration :

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant decrease in inflammatory markers such as TNF-α and IL-6. This finding supports its potential use in managing inflammatory conditions .

Summary of Biological Activities

Comparison with Similar Compounds

N-(2-Morpholinoethyl)-2-(Naphthalen-2-yloxy)acetamide

Key Structural Differences :

- Core Structure : Acetamide vs. benzenesulfonamide.

- Substituents : Naphthalen-2-yloxy group instead of 3-methoxyphenyl.

UR-12 (7-Methoxy-1-(2-Morpholinoethyl)-1H-Indole-3-Carboxamide)

Key Structural Similarities :

- Shared 2-morpholinoethyl side chain.

- Methoxy group at aromatic positions (7-methoxy vs. 3-methoxyphenyl).

Functional and Regulatory Insights :

(S)-N-((4-Methoxyphenyl)(Naphthalen-1-yl)Methyl)-4-Methylbenzenesulfonamide

Key Structural Differences :

- Chiral Center : (S)-configuration at the benzylic carbon.

- Substituents: 4-Methoxyphenyl and naphthalen-1-yl groups vs. 3-methoxyphenyl and morpholinoethyl.

Analytical Data Comparison :

Methoxetamine (2-(3-Methoxyphenyl)-2-(Ethylamino)Cyclohexanone)

Key Structural Similarities :

- 3-Methoxyphenyl group.

- Secondary amine linkage.

Functional Insights :

- A dissociative anesthetic with NMDA receptor antagonism. The cyclohexanone core differs significantly from the target compound’s sulfonamide, suggesting divergent pharmacological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.